1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One-pot synthesis methods have been developed to efficiently produce these compounds from secondary benzothioamides and isothiocyanates . Additionally, palladium-catalyzed cascade C-H transformations have been employed to convert isoindolines to 1-arylisoindoles .
Industrial Production Methods
Industrial production methods for 1H-Isoindole-1,3(2H)-dione derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert isoindole-1,3-diones to isoindolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and rhodium catalysts are often used in C-H activation and arylation reactions.
Major Products
The major products formed from these reactions include various isoindole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules and as intermediates in organic synthesis.
Medicine: Some isoindole derivatives exhibit biological activity and have been investigated for their potential as therapeutic agents.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as fluorescent probes by selectively binding to lipid droplets in cells, resulting in bright fluorescence. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with similar structural features.
1-Arylisoindoles: These compounds are synthesized through palladium-catalyzed cascade C-H transformations and have similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]- is unique due to its specific structural features and the presence of a morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[(2R)-4-benzylmorpholin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2/t16-/m1/s1 |
InChI Key |
YAQSVEHQDFSDCR-MRXNPFEDSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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